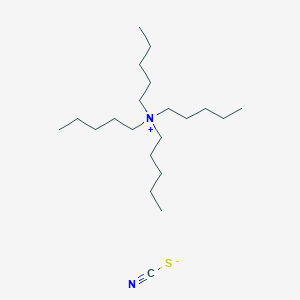

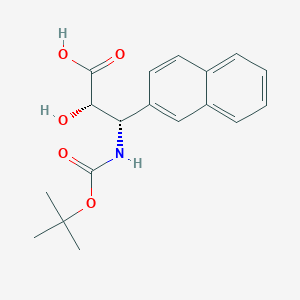

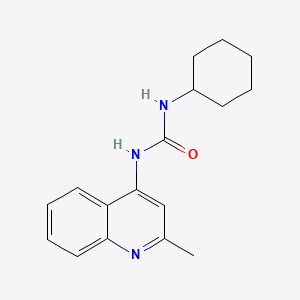

![molecular formula C14H11ClO2 B1598067 2-[2-(2-chlorophenyl)phenyl]acetic Acid CAS No. 669713-77-3](/img/structure/B1598067.png)

2-[2-(2-chlorophenyl)phenyl]acetic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

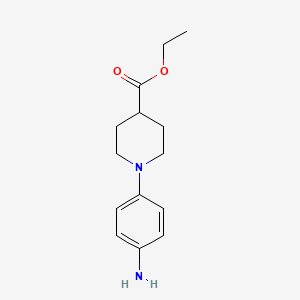

“2-[2-(2-chlorophenyl)phenyl]acetic Acid” is an organic compound that contains a phenyl functional group and a carboxylic acid functional group . It has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor .

Synthesis Analysis

The synthesis of “this compound” can be achieved from 2-Chlorobenzyl chloride and 1-Butanol .

Molecular Structure Analysis

The molecular formula of “this compound” is C14H12ClNO2. The average mass is 261.704 Da and the monoisotopic mass is 261.055664 Da .

Chemical Reactions Analysis

Phenylacetic acid, which is structurally similar to “this compound”, undergoes ketonic decarboxylation to form ketones. It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .

Scientific Research Applications

Analysis of Global Trends in Herbicide Toxicity Studies

A scientometric review highlights the significant research attention towards the toxicity and mutagenicity of 2,4-D, a related chlorophenylacetic acid herbicide. This compound, widely used in agriculture and urban management, has prompted extensive studies to understand its environmental impact, particularly on non-target aquatic species, and its molecular interactions related to gene expression. This body of work underscores the critical need for ongoing research into the toxicological profiles of such herbicides to ensure safe use and minimal environmental impact (Zuanazzi et al., 2020).

Wastewater Disinfection with Peracetic Acid

Research into the disinfection of wastewater has explored the use of peracetic acid, noting its effectiveness against a broad spectrum of microbial contaminants. This approach is highlighted for its potential environmental benefits, including the absence of persistent toxic residuals. Such studies are relevant in the context of finding alternatives to traditional disinfectants like chlorine, which can produce harmful by-products. Although not directly related to 2-[2-(2-chlorophenyl)phenyl]acetic Acid, the exploration of peracetic acid's use underscores the broader search for safer, more sustainable chemical applications in environmental management (Kitis, 2004).

Advances in Organic Corrosion Inhibitors

The development of organic inhibitors for protecting metals against corrosion in acidic environments has seen significant interest. With a focus on compounds containing heteroatoms and π-electrons, this research is vital for industries relying on acid cleaning processes. These findings are instrumental in designing safer and more efficient corrosion inhibitors, potentially including derivatives of chlorophenylacetic acids, to protect valuable industrial machinery and infrastructure (Goyal et al., 2018).

Exploring the Pharmacological Potential of Chlorogenic Acid

In the realm of pharmacological research, chlorogenic acid, a phenolic compound, has been extensively studied for its diverse therapeutic roles. This includes antioxidant, anti-inflammatory, and neuroprotective activities, amongst others. While chlorogenic acid is different from this compound, the investigation into its biological activities highlights the broader interest in phenolic compounds for developing new treatments for a range of health conditions (Naveed et al., 2018).

Safety and Hazards

“2-[2-(2-chlorophenyl)phenyl]acetic Acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Mechanism of Action

Target of Action

Similar compounds such as 4-chlorophenylacetic acid have been suggested to have potential therapeutic applications in the prevention or treatment of estrogen-sensitive breast cancer .

Mode of Action

It’s worth noting that related compounds like phenylacetic acid are known to interact with enzymes of the urea cycle .

Biochemical Pathways

It has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .

Pharmacokinetics

Related compounds like phenylacetic acid are known to undergo hydrolysis involving arylesterase in plasma, both arylesterase and carboxylesterase in liver microsomes, and carboxylesterase in liver cytosol .

Result of Action

Related compounds like 4-chlorophenylacetic acid have been suggested to have potential therapeutic applications in the prevention or treatment of estrogen-sensitive breast cancer .

Action Environment

It’s worth noting that the compound is a solid at room temperature and has a melting point of 92-95 °c .

properties

IUPAC Name |

2-[2-(2-chlorophenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-14(16)17/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBAASFLIOOSLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362652 |

Source

|

| Record name | 2-[2-(2-chlorophenyl)phenyl]acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

669713-77-3 |

Source

|

| Record name | 2′-Chloro[1,1′-biphenyl]-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(2-chlorophenyl)phenyl]acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

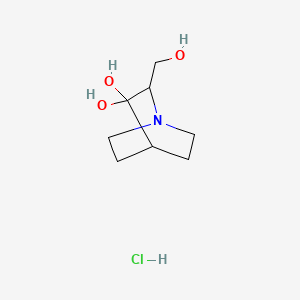

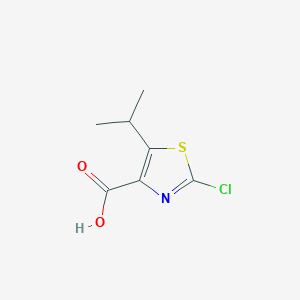

![3-[[4-[(2,4-Dinitrophenyl)azo]phenyl](2-hydroxyethyl)amino]propiononitrile](/img/structure/B1597999.png)